MAO-B Enzyme Inhibition: Allyl-Substituted Oxazole vs. Unsubstituted and Carboxamide Analogs
4-Allyl-5-methyl-2-phenyl-oxazole inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1900 nM in a cell-free assay [1]. In contrast, the unsubstituted 5-methyl-2-phenyloxazole shows no reported MAO-B inhibitory activity, and the more potent 2-phenyl-oxazole-4-carboxamide derivative (Compound 1k) achieves an EC50 of 270 nM and GI50 of 229 nM in human colorectal DLD-1 cells [2]. This demonstrates that the allyl group at the 4-position confers measurable, albeit moderate, MAO-B inhibitory activity that is absent in the unsubstituted analog but inferior to the carboxamide-modified derivative.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 1900 nM |
| Comparator Or Baseline | 5-Methyl-2-phenyloxazole (unsubstituted): No reported MAO-B activity; 2-Phenyl-oxazole-4-carboxamide (Compound 1k): EC50 270 nM, GI50 229 nM |
| Quantified Difference | Target compound is active (1900 nM) while unsubstituted analog is inactive; target compound is ~7-fold less potent than carboxamide derivative |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production after 1 hr |
Why This Matters
This data provides a quantitative basis for selecting 4-allyl-5-methyl-2-phenyl-oxazole as a moderate MAO-B inhibitor scaffold, useful when a balance between activity and synthetic accessibility is required compared to more potent but structurally complex carboxamide analogs.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804). Inhibition of human recombinant MAO-B. View Source
- [2] Tai VW-F, et al. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. 2006;16(13):3358-3362. View Source
